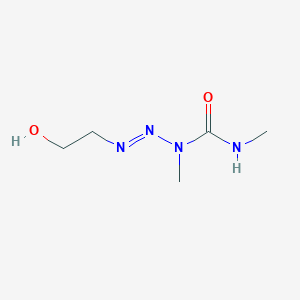
(2E)-3-(2-Hydroxyethyl)-N,1-dimethyltriaz-2-ene-1-carboxamide
Cat. No. B8737199
Key on ui cas rn:
113274-28-5
M. Wt: 160.17 g/mol
InChI Key: AALVCJIGPOTDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04923970
Procedure details


5c. A 1.0M solution (100 mL) of tetra-n-butylammonium fluoride in tetrahydrofuran was added dropwise to a stirred solution of 1-(2-(tert-butyldimethylsiloxy)ethyl)-3-methyl-3-(N-methylcarbamoyl)triazene in tetra-hydrofuran at -10° C. over 1 h. The volume of the solution was then reduced 50% with a rotary evaporator at 25° C. and the resultant solution was chromatographed on a column of 250 g of Silica Gel 60 (EM, neutral, 70-230 mesh) packed in ether. The column was eluted with 5 L of ether. The last 3 L of eluent were concentrated on a rotary evaporator and the residue (6.7 g) recrystallized from methylene chloride-ether to give 4.24 g of 1-(2-hydroxyethyl)-3-methyl-3-(N-methylcarbamoyl)triazene, 5c, (0.0265 mol, 27.8%): mp 72°-74° C.; IR (CH2Cl2) 3600, 3450, 2955, 1690, 1510, 1190, 1050 cm10-1 ; UV (CH3CN) λ max 245 (log ε 4.04); 1H NMR (CDCl3, Me4Si) δ 1.78 (1H ,t,J=6 Hz), 2.94 (3H,d,J=5 Hz), 3.26 (3H,s), 3.97 (2H,t,J=5 Hz), 4.02 (2H,m-A2B2X), 6.34 (1H,b); proton decoupled 13C NMR (CDCl3, Me4Si) δ 26.86, 27.60, 60.72, 155.54; exact mass calcd m/z for C5H12N4 o2 160.0960, found 160.0967 (by EI).
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step One


Name
1-(2-(tert-butyldimethylsiloxy)ethyl)-3-methyl-3-(N-methylcarbamoyl)triazene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
Yield
27.8%
Identifiers


|
REACTION_CXSMILES
|
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[O:19]([CH2:27][CH2:28][N:29]=[N:30][N:31]([CH3:36])[C:32](=[O:35])[NH:33][CH3:34])[Si](C(C)(C)C)(C)C>O1CCCC1>[OH:19][CH2:27][CH2:28][N:29]=[N:30][N:31]([CH3:36])[C:32](=[O:35])[NH:33][CH3:34] |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
1-(2-(tert-butyldimethylsiloxy)ethyl)-3-methyl-3-(N-methylcarbamoyl)triazene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O([Si](C)(C)C(C)(C)C)CCN=NN(C(NC)=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with a rotary evaporator at 25° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resultant solution was chromatographed on a column of 250 g of Silica Gel 60 (EM, neutral, 70-230 mesh)
|
WASH
|
Type
|
WASH
|
|
Details
|
The column was eluted with 5 L of ether
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The last 3 L of eluent were concentrated on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue (6.7 g) recrystallized from methylene chloride-ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCN=NN(C(NC)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.24 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.0265 mol | |
| YIELD: PERCENTYIELD | 27.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
